molecular formula C15H18F3NO B8633734 8-Methyl-3-(4-trifluoromethylphenyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 189746-63-2

8-Methyl-3-(4-trifluoromethylphenyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B8633734
Key on ui cas rn: 189746-63-2
M. Wt: 285.30 g/mol
InChI Key: LIFMFYPODRJKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06100275

Procedure details

The title compound was prepared from 4-bromobenzotrifluoride, n-butyllithium in hexanes (31.2 mL, 2.5M; 77.9 mmol) and 8-methyl-8-azabicyclo[3.2.1]octan-3-one (5 g, 36 mmol). Yield 6.2 g (60%) as a yellow solid, m.p. 189.2-190.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
31.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.C([Li])CCC.[CH3:17][N:18]1[CH:23]2[CH2:24][CH2:25][CH:19]1[CH2:20][C:21](=[O:26])[CH2:22]2>>[CH3:17][N:18]1[CH:23]2[CH2:24][CH2:25][CH:19]1[CH2:20][C:21]([C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1)([OH:26])[CH2:22]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
31.2 mL
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
CN1C2CC(CC1CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C2CC(CC1CC2)(O)C2=CC=C(C=C2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.